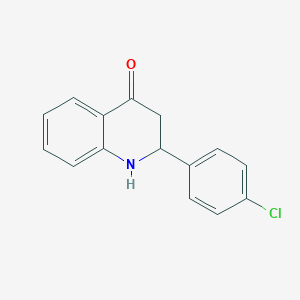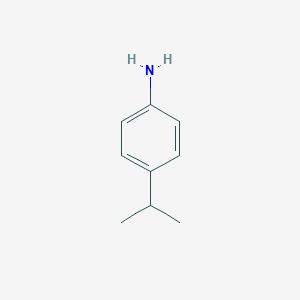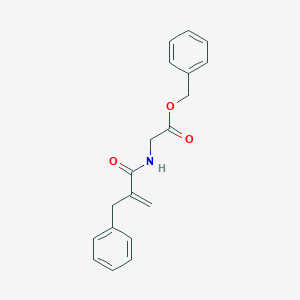![molecular formula C18H12ClN5O3S B126988 N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide CAS No. 155811-89-5](/img/structure/B126988.png)
N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide, also known as COTI-2, is a novel small molecule that has shown promising results in cancer research. It was first identified as a potential anti-cancer agent through a high-throughput screening approach, and subsequent studies have demonstrated its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
作用机制
The exact mechanism of action of N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide is not fully understood, but it is thought to target the p53 pathway, which is frequently mutated in cancer cells. N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide has been shown to restore the function of mutant p53, leading to cell cycle arrest and apoptosis in cancer cells.
生化和生理效应
N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce tumor angiogenesis. In addition, N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the main advantages of N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide for lab experiments is its specificity for mutant p53. This allows researchers to study the effects of restoring p53 function in cancer cells without affecting normal cells. However, one limitation of N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide is its low solubility, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide. One area of interest is the development of more potent and soluble analogs of N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide. Another area of interest is the combination of N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide with other anti-cancer agents, such as chemotherapy and radiation therapy. Finally, there is potential for the use of N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide in personalized medicine, as it can be used to target specific mutations in the p53 pathway.
合成方法
N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This compound is then reacted with 4-chlorophenacyl chloride to form 4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl chloride. The final step involves the reaction of this compound with N-(4-aminobenzoyl)glycine to form N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide.
科学研究应用
N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide has been extensively studied for its potential use in cancer treatment. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer. In vivo studies have also shown that N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide can inhibit tumor growth and induce apoptosis in mouse models of breast and ovarian cancer.
属性
CAS 编号 |
155811-89-5 |
|---|---|
产品名称 |
N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide |
分子式 |
C18H12ClN5O3S |
分子量 |
413.8 g/mol |
IUPAC 名称 |
N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide |
InChI |
InChI=1S/C18H12ClN5O3S/c19-13-6-8-14(9-7-13)23-11-27-24(26)17(23)15-10-28-18(20-15)22-21-16(25)12-4-2-1-3-5-12/h1-10H,11H2 |
InChI 键 |
YBQJBJPFMHHDTH-UHFFFAOYSA-N |
SMILES |
C1N(C(=[N+](O1)[O-])C2=CSC(=N2)N=NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1N(C(=[N+](O1)[O-])C2=CSC(=N2)N=NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
同义词 |
(NE)-N-[[4-[4-(4-chlorophenyl)-2-oxido-1-oxa-4-aza-2-azoniacyclopent-2 -en-3-yl]-1,3-thiazol-2-yl]imino]benzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




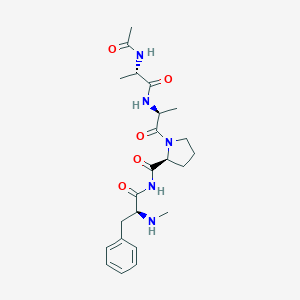
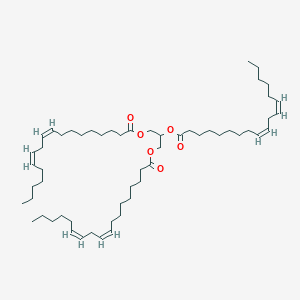


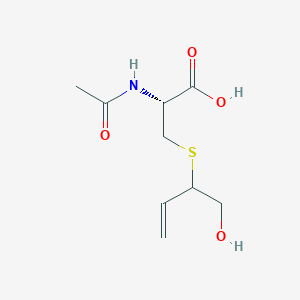
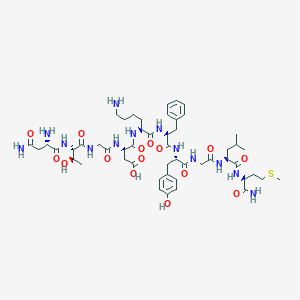

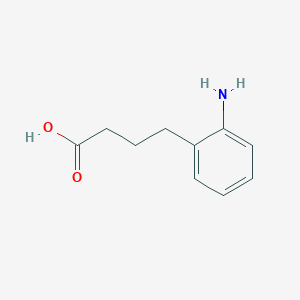
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)

